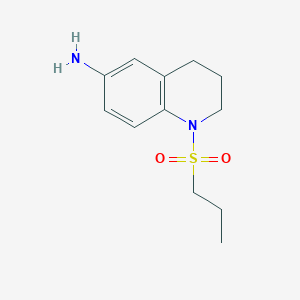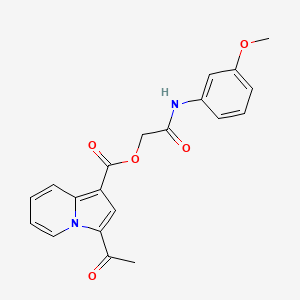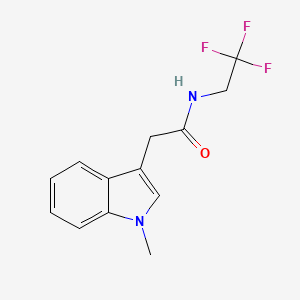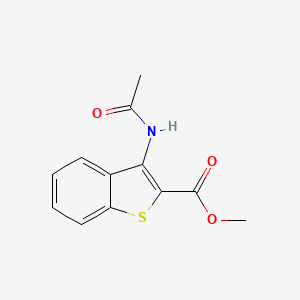![molecular formula C22H25N3O4 B2876862 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946362-95-4](/img/structure/B2876862.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl group linked by an oxalamide moiety . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The structural motifs present in the compound, such as the 1,3-benzodioxol and tetrahydroquinoline units, are known to exhibit anticancer properties . Research has indicated that similar structures can be synthesized with variations to target different cancer cell lines, including prostate, pancreatic, and leukemia, by causing cell cycle arrest and inducing apoptosis .
Molecular Diversity Studies
The compound’s structure allows for a variety of modifications, making it a valuable template for molecular diversity studies. This can lead to the development of new molecules with potential biological activities, as well as a deeper understanding of structure-activity relationships .
Crystallography and Structural Analysis
The crystal structure of related compounds has been determined, which provides insights into the molecular conformation, electronic structure, and potential interaction sites for binding with biological targets .
Drug Design and Synthesis
Due to its complex structure, the compound can serve as a starting point for the design and synthesis of new drugs. Its molecular framework allows for the exploration of novel pharmacophores in drug discovery .
Pharmacokinetics and Metabolism Studies
The compound’s unique structure may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Studying these aspects can lead to the optimization of therapeutic agents .
Targeted Therapy Development
The presence of specific functional groups in the compound suggests that it could be used to develop targeted therapies. By attaching the compound to molecules that home in on cancer cells, it could deliver therapeutic agents directly to the tumor site .
Biomarker Discovery
Compounds with similar structures have been used in the identification of biomarkers for various diseases. This compound could potentially be used in the discovery of new biomarkers, aiding in early diagnosis and treatment .
Chemical Biology and Mechanistic Studies
The compound can be utilized in chemical biology to study the interaction between small molecules and biological systems. This can help in understanding the mechanisms of action of potential therapeutic agents .
Zukünftige Richtungen
The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of related anticancer molecules . Further mechanistic studies could also be conducted to understand how this compound interacts with biological systems .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-10-2-3-17-11-15(4-6-18(17)25)8-9-23-21(26)22(27)24-13-16-5-7-19-20(12-16)29-14-28-19/h4-7,11-12H,2-3,8-10,13-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZUYZCNPSISFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)
![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)


![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)